1,1-Bis(bromomethyl)cyclobutane
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Overview
Description
1,1-Bis(bromomethyl)cyclobutane is a chemical compound with the CAS Number: 20371-79-3 and a molecular weight of 241.95 . It has a linear formula of C6H10BR2 .
Synthesis Analysis
The synthesis of cyclobutanes involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates .Molecular Structure Analysis
The 1,1-bis(bromomethyl)cyclobutane molecule contains a total of 18 bonds, including 8 non-H bonds and 1 four-membered ring . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Bromine atoms .Chemical Reactions Analysis
(Bromomethyl)cyclobutane, a related compound, has been reported to react with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .Scientific Research Applications
Versatile Reagents and Covalent Warheads
The unique chemistry of small, strained carbocyclic systems like “1,1-Bis(bromomethyl)cyclobutane” has long captivated organic chemists from a theoretical and fundamental standpoint . These compounds have potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .
Strain-Release Transformations
New approaches for preparing, functionalizing, and using “1,1-Bis(bromomethyl)cyclobutane” in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .
Elaboration into Various Ring Systems
The olefinic character of the bridgehead bond enables “1,1-Bis(bromomethyl)cyclobutane” to be elaborated into various other ring systems .
Covalent Warheads for Bioconjugation
“1,1-Bis(bromomethyl)cyclobutane” can function as covalent warheads for bioconjugation . This application is particularly relevant in the field of drug discovery .
Arylation of the Central Bond
Using aryl triflates and a Pd(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand enabled facile arylation of the central bond triggered by a 1,2-metallate rearrangement event . Reductive elimination yields an arylated cyclobutane product and regenerates the Pd(0) complex .
Synthesis of Racemic 3-Cyclobutylalanine and Butorphan
“(Bromomethyl)cyclobutane” may be used in the synthesis of racemic 3-cyclobutylalanine and 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) .
Safety and Hazards
properties
IUPAC Name |
1,1-bis(bromomethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLYUDXIHNNLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(bromomethyl)cyclobutane |
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